

In Vivo Delivery of O6-Benzylguanine: Application Notes and Protocols

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Compound of Interest		
Compound Name:	o6-Benzylguanine	
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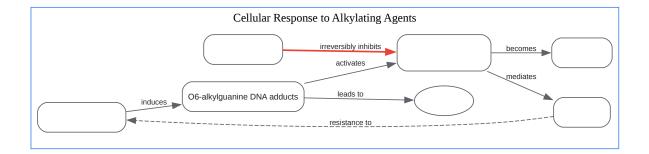
Introduction

O6-Benzylguanine (O6-BG) is a potent and specific inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). By inactivating AGT, O6-BG enhances the cytotoxicity of alkylating chemotherapeutic agents such as temozolomide (TMZ) and carmustine (BCNU), which are used in the treatment of various cancers, including glioblastoma.[1][2] The effective in vivo delivery of O6-BG is critical to achieving its therapeutic potential while minimizing systemic toxicity. These application notes provide an overview of common in vivo delivery methods for O6-BG, supported by quantitative data and detailed experimental protocols.

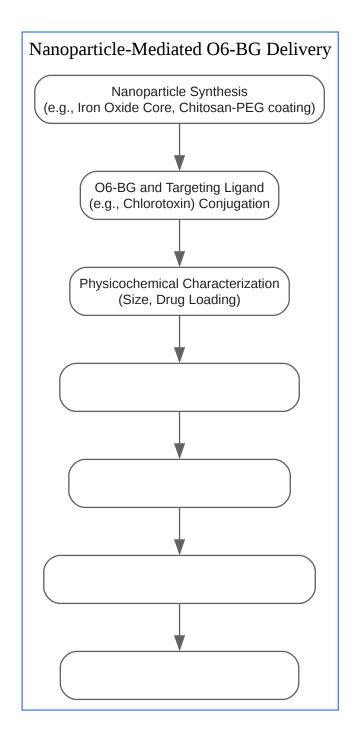
Mechanism of Action: O6-Benzylguanine and AGT Inhibition

O6-BG acts as a pseudosubstrate for the AGT enzyme. It transfers its benzyl group to the active site cysteine residue of AGT, leading to the irreversible inactivation of the enzyme.[3] This prevents the repair of DNA lesions induced by alkylating agents, ultimately leading to apoptosis and cell death in cancer cells.









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References

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